2-{3-[(4-Nitrophenoxy)methyl]phenyl}[1,2,4]triazolo[1,5-c]quinazoline
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Overview
Description
2-{3-[(4-Nitrophenoxy)methyl]phenyl}[1,2,4]triazolo[1,5-c]quinazoline is a complex heterocyclic compound that belongs to the class of triazoloquinazolines. These compounds are known for their diverse biological activities, including antimicrobial, antitubercular, and anti-HIV properties . The structure of this compound features a triazole ring fused with a quinazoline moiety, which is further substituted with a nitrophenoxy methyl group.
Preparation Methods
The synthesis of 2-{3-[(4-Nitrophenoxy)methyl]phenyl}[1,2,4]triazolo[1,5-c]quinazoline typically involves multiple steps. One common synthetic route starts with the preparation of the quinazoline core from anthranilic acid . The triazole ring is then introduced through a cyclization reaction involving appropriate precursors. The final step involves the nucleophilic substitution reaction where the nitrophenoxy methyl group is attached to the triazoloquinazoline scaffold . Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing microwave-assisted reactions, metal-mediated reactions, or phase-transfer catalysis .
Chemical Reactions Analysis
2-{3-[(4-Nitrophenoxy)methyl]phenyl}[1,2,4]triazolo[1,5-c]quinazoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s biological activity.
Substitution: Nucleophilic substitution reactions are common, especially at the nitrophenoxy methyl group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with palladium catalyst, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-{3-[(4-Nitrophenoxy)methyl]phenyl}[1,2,4]triazolo[1,5-c]quinazoline has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-{3-[(4-Nitrophenoxy)methyl]phenyl}[1,2,4]triazolo[1,5-c]quinazoline involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial enzymes, disrupting essential metabolic pathways . The compound’s antitubercular and anti-HIV activities are linked to its interference with the replication processes of Mycobacterium tuberculosis and HIV, respectively .
Comparison with Similar Compounds
Similar compounds include other triazoloquinazolines such as N-(4-nitrophenyl)-5-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-2-amine and N-(4-chlorophenyl)-5-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-2-amine . Compared to these, 2-{3-[(4-Nitrophenoxy)methyl]phenyl}[1,2,4]triazolo[1,5-c]quinazoline exhibits unique properties due to the presence of the nitrophenoxy methyl group, which enhances its biological activity and specificity .
Properties
Molecular Formula |
C22H15N5O3 |
---|---|
Molecular Weight |
397.4 g/mol |
IUPAC Name |
2-[3-[(4-nitrophenoxy)methyl]phenyl]-[1,2,4]triazolo[1,5-c]quinazoline |
InChI |
InChI=1S/C22H15N5O3/c28-27(29)17-8-10-18(11-9-17)30-13-15-4-3-5-16(12-15)21-24-22-19-6-1-2-7-20(19)23-14-26(22)25-21/h1-12,14H,13H2 |
InChI Key |
IWGOQACKQUWTPV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC(=NN3C=N2)C4=CC=CC(=C4)COC5=CC=C(C=C5)[N+](=O)[O-] |
Origin of Product |
United States |
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